molecular formula C21H42O2 B588043 10,14-Dimethylpentadecyl isobutyrate CAS No. 158442-03-6

10,14-Dimethylpentadecyl isobutyrate

Cat. No. B588043
M. Wt: 326.565
InChI Key: WEUUVFYXSHQOIT-UHFFFAOYSA-N
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Description

10,14-Dimethylpentadecyl isobutyrate is a chemical compound with the formula C21H42O2 and a molecular weight of 326.5570 . It has been identified as a sex pheromone component in certain insect populations .


Synthesis Analysis

The synthesis of 10,14-Dimethylpentadecyl isobutyrate involves the use of butyllithium, which is added dropwise to a cooled solution of the tetrahydropyranyl ether of 6-heptyn-1-ol . The absolute configuration of the C-10 position in 10,14-Dimethylpentadecyl isobutyrate is suggested to be R .


Molecular Structure Analysis

The IUPAC Standard InChI for 10,14-Dimethylpentadecyl isobutyrate is InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3 .

Scientific Research Applications

Pheromone Research in Moth Species

The synthetic sex pheromone 10,14-dimethylpentadecyl isobutyrate has been effectively used in trapping lures for moth species such as the tea tussock moth, Euproctis pseudoconspersa. Studies have shown significant decreases in moth populations when using this pheromone in traps, indicating its potential in controlling pest populations in agriculture (Wang Yong, F. Feng, & T. Kai, 2003). Additionally, similar compounds have been isolated from the oriental tussock moth, Artaxa subflava, confirming the pheromone's role in species-specific communication and its potential in pest management strategies (S. Wakamura et al., 2007).

Biochemical Analysis and Synthesis

10,14-Dimethylpentadecyl isobutyrate has been synthesized and studied in various biochemical contexts. For instance, its enantiospecific synthesis has been explored, particularly for its role as a sex pheromone component in certain moth species. This research has implications for understanding pheromone biosynthesis and for developing environmentally friendly pest control methods (Tomonori Taguri et al., 2014).

Application in Ecology

Research has also delved into the ecological applications of 10,14-dimethylpentadecyl isobutyrate, particularly in the study of interactions between parasitoid wasps and tussock moths. This compound serves as a kairomone, influencing the behavior of these wasps and thus playing a significant role in ecological dynamics and pest control strategies (N. Arakaki et al., 2004).

Future Directions

The compound has been identified as a sex pheromone component in the tea tussock moth (Euproctis pseudoconspersa), and research has been conducted to develop a high-efficiency sex pheromone formula for pest control . Future research may continue to explore the compound’s potential applications in pest control and other areas.

properties

IUPAC Name

10,14-dimethylpentadecyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUUVFYXSHQOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718905
Record name 10,14-Dimethylpentadecyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,14-Dimethylpentadecyl isobutyrate

CAS RN

158442-03-6
Record name 10,14-Dimethylpentadecyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
28
Citations
CH Zhao, JG Millar, KH Pan, CS Xu - Journal of chemical ecology, 1998 - Springer
Field trials were conducted with each synthetic enantiomer (>98% ee) and blends of the two synthetic enantiomers of the female-produced sex pheromone (10,14-dimethylpentadecyl …
Number of citations: 19 link.springer.com
S WAKAMURA, T YASUDA, A ICHIKAWA… - Applied Entomology …, 1994 - jstage.jst.go.jp
Three compounds were identified from the extracts of abdominal tips of the tea tussock moth, Euproctis pseudoconspersa (STRAND). The major EAG-active component was identified …
Number of citations: 32 www.jstage.jst.go.jp
RS Tsai, EC Yang, CY Wu, HK Tseng… - ZOOLOGICAL …, 1999 - researchgate.net
Ru-Shiow Tsai, En-Cheng Yang, Chin-Yih Wu, Hsin-Kuang Tseng and Yien-Shing Chow (1999) A potent sex attractant of the male tea tussock moth, Euproctis pseudoconspersa (Strand…
Number of citations: 9 www.researchgate.net
S Wakamura, T Yasuda, Y Hirai, H Tanaka… - Applied entomology …, 2007 - jstage.jst.go.jp
Two compounds were isolated and identified from abdominal tips of the female oriental tussock moth, Artaxa (Euproctis) subflava (Bremer). The major EAG-active components were …
Number of citations: 4 www.jstage.jst.go.jp
Z Li, T Yuan, S Cui, Y Zhao, Y Shao, J Shang… - Journal of Integrative …, 2023 - Elsevier
The tea tussock moth (Euproctis pseudoconspersa) is one of the most destructive chewing pests in tea plantations and causes a serious allergic reaction on the skin of tea plantation …
Number of citations: 5 www.sciencedirect.com
C Zhao, JG Millar, Z Wen, S Wang, X Wang… - Insect …, 1996 - Wiley Online Library
The sex attractant pheromone of the tea tussock moth, a serious economic pest of tea plantations in southern China, has been identified as 10,14‐dimethylpentadecyl isobutyrate. A …
Number of citations: 10 onlinelibrary.wiley.com
S Wakamura, A Ichikawa, T Yasuda… - Applied entomology …, 1996 - jstage.jst.go.jp
MATERIALS AND METHODS Insects. Larvae of Euproctis pseudoeonspersa were col—lected from a wild population on camellia trees in Tsukuba, September, 1994, and reared on …
Number of citations: 11 www.jstage.jst.go.jp
T Yasuda, S Wakamura, N Arakaki - Journal of chemical ecology, 1995 - Springer
Identification of sex attractant pheromone components of the tussock moth, Euproctis tai Page 1 Journal of Chemical Ecology. Vol. 21. No. I I. 1995 …
Number of citations: 13 link.springer.com
N Arakaki, S Wakamura, T Yasuda… - Journal of Chemical …, 1997 - Springer
The egg parasitoid, Telenomus euproctidis Wilcox (Hymenoptera: Scelionidae), is phoretic on females of two allopatrically distributed tussock moths, Euproctis pseudoconspersa (Strand…
Number of citations: 32 link.springer.com
N Arakaki, H Yamazawa, S Wakamura - Applied Entomology and Zoology, 2011 - Springer
Egg parasitoids Telenomus euproctidis Wilcox (Hymenoptera: Scelionidae) were attracted to egg masses laid by wingless immobile female Orgyia postica (Lepidoptera: Lymantriidae). …
Number of citations: 20 link.springer.com

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